molecular formula C23H21N5O2S2 B2606382 3-((4-ethylphenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892742-40-4

3-((4-ethylphenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2606382
CAS RN: 892742-40-4
M. Wt: 463.57
InChI Key: OWDHGERAXTYWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-((4-ethylphenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is also known as Urea Transporter B Inhibitor, UTBinh-14 . It is a cell-permeable triazolothienopyrimidine compound that acts as a reversible urea transporter B (UT-B)-selective inhibitor .


Molecular Structure Analysis

The empirical formula of this compound is C23H21N5O2S2 and it has a molecular weight of 463.57.


Physical And Chemical Properties Analysis

This compound is a white powder that is soluble in DMSO at 100 mg/mL . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

Synthesis and Biological Study

A study by Ivachtchenko et al. (2010) synthesized a series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, evaluating their binding affinity and selectivity towards the serotonin 5-HT6 receptor, highlighting their potential as selective ligands for this receptor (Ivachtchenko et al., 2010).

Synthesis of Pyrido Derivatives

Another research effort by Davoodnia et al. (2008) focused on creating new pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones, exploring heterocyclization processes for developing novel compounds (Davoodnia et al., 2008).

Antimicrobial Activity of Tricyclic Compounds

Research by Mittal et al. (2011) synthesized and tested the antimicrobial activity of several new substituted tricyclic compounds, including thieno[2,3-d]pyrimidines, demonstrating significant antibacterial and antifungal properties (Mittal et al., 2011).

Regioselective Synthesis and Calculations

A study by Salem et al. (2015) focused on the regioselective synthesis of fused heterocycles, including triazolo[1,5-a]pyrimidines, supported by ab initio quantum chemical calculations, showcasing the versatility of these compounds in synthetic chemistry (Salem et al., 2015).

Mechanism of Action

This compound works by targeting a UT-B intracellular site in a urea-competitive manner . It exhibits little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities . It has been shown to effectively decrease maximum urinary concentration and increase urination volume from antidiuretic dDAVP-treated wild-type, but not UT-B -/-, mice .

properties

IUPAC Name

10-(4-ethylphenyl)sulfonyl-N-(1-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S2/c1-3-16-9-11-18(12-10-16)32(29,30)23-22-25-21(24-15(2)17-7-5-4-6-8-17)20-19(13-14-31-20)28(22)27-26-23/h4-15H,3H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDHGERAXTYWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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